molecular formula C11H18O2 B8640040 Ethyl 2-(2-methylidenecyclohexyl)acetate CAS No. 53544-45-9

Ethyl 2-(2-methylidenecyclohexyl)acetate

Cat. No.: B8640040
CAS No.: 53544-45-9
M. Wt: 182.26 g/mol
InChI Key: RHOOZRFFRFNOEM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylidenecyclohexyl)acetate is an organic ester characterized by a cyclohexane ring substituted with a methylidene group (CH₂=C) at the 2-position, linked to an acetate group via an ethyl ester moiety. The methylidene group introduces electron-rich alkene functionality, enhancing reactivity in cycloaddition or alkylation reactions compared to saturated analogs .

Properties

CAS No.

53544-45-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2-(2-methylidenecyclohexyl)acetate

InChI

InChI=1S/C11H18O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h10H,2-8H2,1H3

InChI Key

RHOOZRFFRFNOEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCCC1=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 2-(2-methylidenecyclohexyl)acetate

Compound Name CAS RN Key Structural Feature Similarity Score* Reactivity/Applications
This compound Not provided 2-methylidenecyclohexyl + ethyl acetate Reference Potential for Diels-Alder reactions
Methyl 2-(2-oxocyclohexyl)acetate 13672-64-5 2-oxocyclohexyl + methyl acetate 0.90 Intermediate for ketone-based synthesis
Ethyl 2-(2-oxocyclopentyl)acetate 20826-94-2 2-oxocyclopentyl + ethyl acetate 0.90 Cyclopentanone derivatives in drug design
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride 939760-85-7 Amino-substituted cyclohexyl + ethyl acetate N/A Pharmaceutical intermediates
Ethyl 2-(2-hydroxyphenyl)acetate 41873-65-8 Hydroxyphenyl + ethyl acetate 0.95 Antioxidant or phenolic compound precursor

*Similarity scores derived from structural comparisons using cheminformatics tools (e.g., Tanimoto index), where applicable.

Key Observations:

Functional Group Impact: The methylidene group in the target compound distinguishes it from oxo (C=O) or hydroxy (OH) analogs. This group increases electron density, making it reactive in [4+2] cycloadditions or electrophilic additions. In contrast, oxo-substituted derivatives (e.g., Methyl 2-(2-oxocyclohexyl)acetate) are more polar and serve as ketone precursors for Grignard or nucleophilic reactions. Amino-substituted analogs (e.g., Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride) exhibit basicity and hydrogen-bonding capacity, favoring pharmaceutical applications.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

  • Boiling Point/Solubility : Esters with cyclohexyl groups typically have higher boiling points than aliphatic esters due to increased molecular weight and van der Waals interactions. For example, Ethyl 2-ethoxyethyl acetate (CAS 111-15-9) has a boiling point of 156°C, while methyl cyclohexyl analogs may exceed 200°C.
  • Polarity : The methylidene group reduces polarity compared to oxo or hydroxy analogs, impacting chromatographic retention times (e.g., in GC-MS or HPLC analysis).

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